8-Methoxyobliquin

CAS No.: 105249-48-7

Cat. No.: VC6904433

Molecular Formula: C15H14O5

Molecular Weight: 274.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105249-48-7 |

|---|---|

| Molecular Formula | C15H14O5 |

| Molecular Weight | 274.272 |

| IUPAC Name | 5-methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |

| Standard InChI | InChI=1S/C15H14O5/c1-8(2)11-7-18-14-10(19-11)6-9-4-5-12(16)20-13(9)15(14)17-3/h4-6,11H,1,7H2,2-3H3 |

| Standard InChI Key | UKSGFFQLAZFFBP-UHFFFAOYSA-N |

| SMILES | CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2OC |

Introduction

Chemical Identity and Structural Elucidation

Molecular Classification and Nomenclature

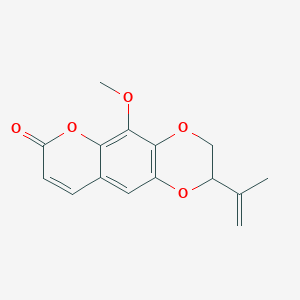

8-Methoxyobliquin belongs to the p-dioxolo[2,3-g]coumarin class, distinguished by a p-dioxole ring linearly fused to the coumarin backbone . Its IUPAC name, 8-methoxy-2-(prop-1-en-2-yl)-2H,3H,7H- dioxino[2,3-g]chromen-7-one, reflects the methoxy substitution at position 8 and the propenyl group at position 2 . The compound’s CAS registry number, 105249-48-7, provides a standardized identifier for regulatory and commercial purposes .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Molecular Weight | 274.27 g/mol | |

| Monoisotopic Mass | 274.084123551 g/mol | |

| CAS Number | 105249-48-7 |

Structural Features and Stereochemistry

The compound’s structure comprises a coumarin core fused with a p-dioxole ring, as illustrated by its SMILES notation: COC1=CC2=CC3=C(OCC(O3)C(C)=C)C=C2OC1=O . The InChI key UYDAZFYJXBRXKJ-UHFFFAOYSA-N confirms its stereochemical uniqueness . X-ray crystallography or advanced NMR studies are required to resolve its three-dimensional conformation definitively.

Natural Occurrence and Botanical Sources

8-Methoxyobliquin has been isolated from two distinct plant species:

-

Tridax procumbens L. (coatbuttons), a widespread herbaceous plant .

-

Helianthus heterophyllus (variableleaf sunflower), a flowering plant native to North America .

This dual sourcing suggests ecological or biosynthetic versatility, though the compound’s concentration and extraction yields remain unreported. Further phytochemical comparisons between these species could elucidate evolutionary or environmental influences on its production.

Physicochemical Properties and Stability

Spectroscopic Characterization

1H NMR and LCMS analyses confirm structural integrity, with purity ≥85% as per nuclear magnetic resonance assessments . Specific spectral peaks remain undocumented in publicly available literature, highlighting a gap in analytical documentation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume